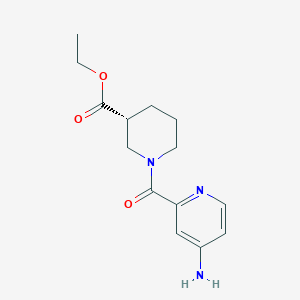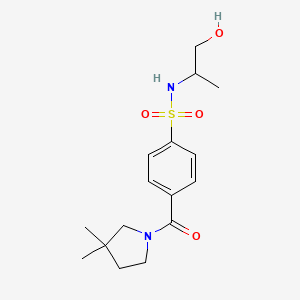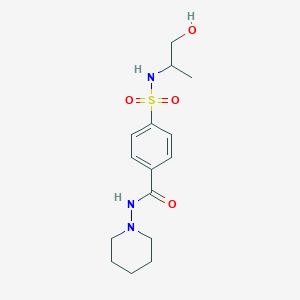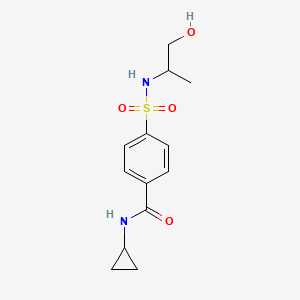![molecular formula C12H17ClN2O5S B7092335 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide](/img/structure/B7092335.png)
2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide is a chemical compound known for its diverse applications in scientific research. This compound features a sulfonamide group, which is often associated with antimicrobial properties, and a chlorophenyl group, which can influence its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a hydroxypropanamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group, potentially forming a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced activity .
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide: Another sulfonamide derivative with similar antimicrobial properties.
2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide: A compound with a similar structure but different functional groups, leading to varied biological activities.
Uniqueness
2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropanamide moiety, in particular, differentiates it from other sulfonamide derivatives and contributes to its unique properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O5S/c1-8(2)20-14-12(17)11(7-16)15-21(18,19)10-5-3-9(13)4-6-10/h3-6,8,11,15-16H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLJVJZRKYFRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ONC(=O)C(CO)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-hydroxy-2-methylpropanoyl)-4-methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B7092265.png)
![[6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone](/img/structure/B7092287.png)
![ethyl (3R)-1-[6-(difluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate](/img/structure/B7092292.png)




![(3,5-dimethyl-4H-1,2-oxazol-5-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7092316.png)
![4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide](/img/structure/B7092318.png)

![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(3-methylbut-2-enyl)propanamide](/img/structure/B7092329.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxypropanamide](/img/structure/B7092342.png)
![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide](/img/structure/B7092356.png)
